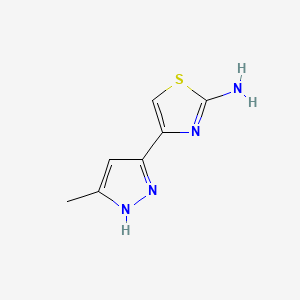
4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine is a heterocyclic organic compound featuring a pyrazole ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the pyrazole derivative with thiourea or thioamide derivatives in the presence of a suitable catalyst.
Methylation: The final step involves the methylation of the pyrazole ring at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents is optimized to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), amines (R-NH2)
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring
Reduction: Reduced derivatives of the thiazole ring
Substitution: Substituted derivatives of the pyrazole or thiazole rings
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antileishmanial and antimalarial agent. Its derivatives have been evaluated for their pharmacological activities, including anti-inflammatory and anticancer properties.
Agriculture: The compound and its derivatives have been investigated for their use as agrochemicals, particularly as herbicides and insecticides.
Materials Science: The compound's unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine is structurally similar to other pyrazole and thiazole derivatives, such as:
Pyrazole derivatives: 3-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine
Thiazole derivatives: 4-(5-Methyl-1H-pyrazol-3-yl)thiazole
Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern and the presence of both pyrazole and thiazole rings, which contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C7H8N4S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H8N4S/c1-4-2-5(11-10-4)6-3-12-7(8)9-6/h2-3H,1H3,(H2,8,9)(H,10,11) |
InChI Key |
ZSBYDIUUCJZBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


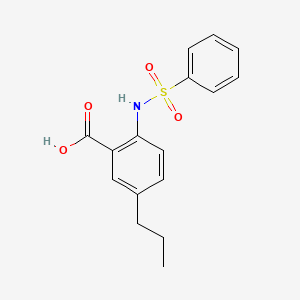
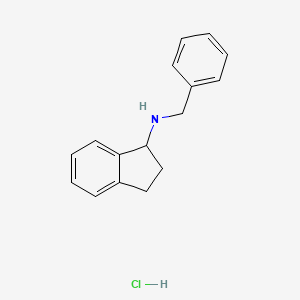
![N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)

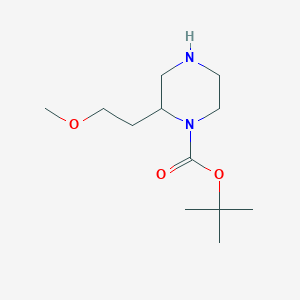
![7-azaspiro[4.5]decan-2-olhydrochloride,Mixtureofdiastereomers](/img/structure/B15317657.png)
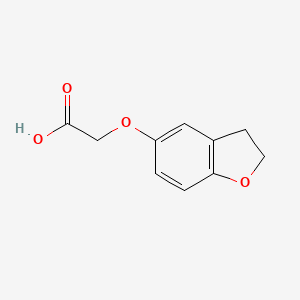
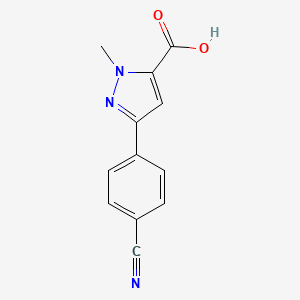
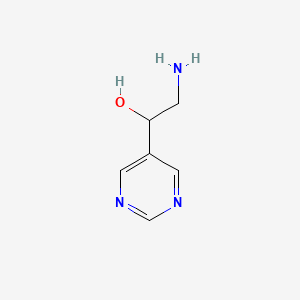
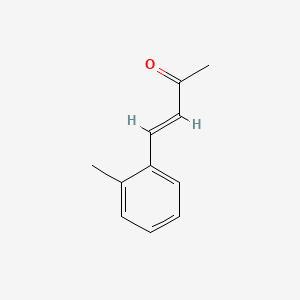
![2-Amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B15317672.png)
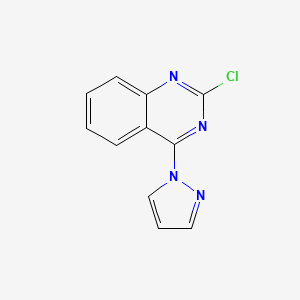
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B15317701.png)

